Dihydroisopimaric acid

Description

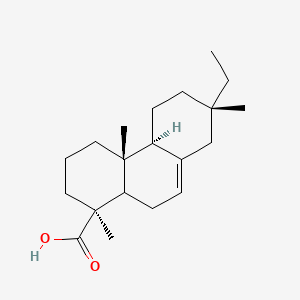

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDHQUUJULIEJ-MWDBYQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205287 | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5673-36-9 | |

| Record name | Dihydroisopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydroisopimaric acid natural sources and isolation

An In-depth Technical Guide on Dihydroisopimaric Acid: Natural Sources and Isolation

Introduction

This compound is a diterpenoid resin acid characterized by a tricyclic carbon skeleton.[1] As a derivative of isopimaric acid, it belongs to the pimarane (B1242903) class of diterpenes.[2] These resin acids are naturally occurring compounds found predominantly in coniferous trees, where they play a protective role against herbivores and pathogens.[1] In recent years, this compound and related compounds have garnered interest from the scientific community for their potential biological activities, including the activation of large-conductance Ca2+-activated K+ (BK) channels.[3] This guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is primarily found in the oleoresin of various coniferous trees. Oleoresin, a mixture of resin acids and terpenes, is a key component of the tree's defense mechanism.[1] The distribution and concentration of specific resin acids, including this compound, can vary significantly between different species, geographical locations, and even different parts of the same tree.

The principal plant families and genera known to be sources of this compound and other related resin acids are:

-

Pinaceae Family: This is the most significant source of pimarane-type diterpenoids.

-

Pinus (Pine) Species: Various pine species are rich sources of resin acids. While specific data on this compound content is not always available for all species, the analysis of oleoresin from species like Pinus ponderosa has revealed a complex mixture of resin acids, indicating the likely presence of this compound or its precursors.[4] Studies on Pinus nigra have successfully led to the isolation of the closely related isopimaric acid.[5]

-

Larix (Larch) Species: The heartwood of larch species is known to contain a significant amount of extractives, including various resin acids.[6][7] For instance, European Larch (Larix decidua) has been found to contain isopimaric acid, a potential precursor for this compound.[8]

-

Abies (Fir) Species: Various species of fir trees are also known to produce a diverse array of terpenoids, including diterpene resin acids.[9][10]

-

The following table summarizes the known and likely sources of this compound.

| Family | Genus | Species (Examples) | Plant Part | Reference(s) |

| Pinaceae | Pinus | P. ponderosa, P. nigra | Needles, Cones, Oleoresin | [4][5] |

| Pinaceae | Larix | L. decidua | Heartwood | [6][8] |

| Pinaceae | Abies | A. alba, A. sibirica | Needles, Resin | [9][10] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, separation, and purification. The general workflow is outlined below, followed by a more detailed experimental protocol.

General Isolation Workflow

The isolation process can be visualized as a sequential procedure to separate the target compound from a complex mixture of other phytochemicals.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: A Representative Method

The following protocol is a composite methodology based on established procedures for the isolation of resin acids from oleoresin.

3.2.1 Step 1: Extraction of Crude Resin Acids

-

Sample Preparation: Air-dry the plant material (e.g., pine needles, ground heartwood) to reduce moisture content. If starting with oleoresin, dissolve it directly in an appropriate solvent.

-

Solvent Extraction: Macerate or percolate the dried plant material with a non-polar solvent such as n-hexane or acetone (B3395972) at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oleoresin extract.

3.2.2 Step 2: Separation of Acidic and Neutral Fractions

-

Acid-Base Partitioning: Dissolve the crude extract in diethyl ether. Wash the ethereal solution sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic components, including this compound, will move into the aqueous basic layer as their sodium salts.

-

Isolation of the Acidic Fraction: Separate the aqueous layer and acidify it to a pH of 2-3 with a dilute acid (e.g., 10% HCl). This will precipitate the free resin acids.

-

Extraction of Free Acids: Extract the acidified aqueous solution with diethyl ether or dichloromethane. The free resin acids will partition back into the organic layer.

-

Drying and Concentration: Wash the organic layer with distilled water until neutral, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield a crude mixture of resin acids.

3.2.3 Step 3: Chromatographic Separation

-

Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: Adsorb the crude resin acid mixture onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297). For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

...and so on.

-

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling of Fractions: Combine the fractions containing the compound of interest based on their TLC profiles.

3.2.4 Step 4: Purification by Crystallization

-

Solvent Selection: Dissolve the enriched fraction containing this compound in a minimal amount of a suitable hot solvent (e.g., acetone, methanol, or a mixture of solvents).

-

Crystallization: Slowly cool the solution to induce crystallization. The process can be aided by the slow addition of a non-solvent (a solvent in which the compound is poorly soluble, like water).[11][12]

-

Isolation of Crystals: Collect the formed crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound. Recrystallization may be necessary to achieve high purity.

Quantitative Data

The yield of this compound can vary widely depending on the source material, the time of harvest, and the efficiency of the isolation procedure. The following table presents hypothetical but representative quantitative data that could be obtained during the isolation process.

| Parameter | Value/Range | Notes |

| Extraction | ||

| Crude Extract Yield | 5 - 15% (w/w) | Based on the dry weight of the starting plant material. |

| Resin Acid Fraction Yield | 40 - 60% (w/w) | Of the crude extract. |

| Chromatography | ||

| Column Loading | 1:50 - 1:100 | Ratio of crude resin acid mixture to silica gel (w/w). |

| Elution Solvent Ratio | 95:5 to 80:20 | Typical range of n-hexane:ethyl acetate for eluting diterpene acids. |

| Final Product | ||

| Final Yield | 0.1 - 1.0% | Based on the dry weight of the starting plant material. |

| Purity | >95% | As determined by HPLC or qNMR. |

Visualization of Key Processes

Acid-Base Extraction Workflow

The following diagram illustrates the logic of separating acidic resin acids from the neutral components of the crude extract.

Caption: Workflow for the acid-base separation of resin acids.

This technical guide provides a foundational understanding of the natural origins of this compound and a detailed framework for its isolation and purification. The methodologies described can be adapted and optimized depending on the specific source material and the scale of the operation.

References

- 1. Resin acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. larchresearch.com [larchresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

Dihydroisopimaric Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroisopimaric acid (DHIPA) is a pimarane-type diterpenoid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DHIPA's mechanism of action, with a focus on its well-documented role as a potassium channel activator and its putative anti-inflammatory and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways to facilitate further research and drug development efforts. While the primary mechanism of DHIPA is the activation of large-conductance calcium-activated potassium (BK) channels, this guide also explores potential, less-characterized activities based on the known biological effects of the broader pimarane (B1242903) diterpenoid class of molecules.

Core Mechanism of Action: BK Channel Activation

The most significant and well-documented biological activity of this compound is its role as an activator of large-conductance calcium-activated potassium (BK) channels, with a particular specificity for the αβ1 subunit configuration. BK channels are crucial in regulating neuronal excitability and vascular tone, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders.

DHIPA has been shown to cause substantial membrane hyperpolarization in HEKBKαβ1 cells. This activation of BKαβ1 channels occurs at concentrations ranging from 1 to 10 microM, as confirmed by direct measurement of channel opening under whole-cell voltage clamp conditions. The ability of DHIPA to modulate neuronal excitability through this mechanism positions it as a promising candidate for further investigation in the context of central nervous system disorders such as acute stroke and epilepsy, as well as smooth muscle disorders like arterial hypertension and asthma.

Signaling Pathway for BK Channel Activation

The activation of BK channels by DHIPA leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential has downstream effects on voltage-gated ion channels and cellular excitability.

An In-depth Technical Guide to the Potential Therapeutic Targets of Dihydroisopimaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid, a derivative of isopimaric acid, is a diterpenoid natural product that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its related compounds, focusing on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Anti-Cancer Activity

Isopimarane diterpenoids have demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data for Anticancer Activity

Due to the limited availability of specific data for this compound, the following table includes IC50 values for related compounds to provide a comparative overview of their cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Reference |

| Isopimaric Acid | Human colon cancer (HCT116) | 22.4 | [1] |

| Isopimaric Acid Derivative | Human breast cancer (HTB-26) | 10-50 | [1] |

| Isopimaric Acid Derivative | Human pancreatic cancer (PC-3) | 10-50 | [1] |

| Isopimaric Acid Derivative | Human hepatocellular carcinoma (HepG2) | 10-50 | [1] |

| Maslinic Acid | Human breast cancer (MCF7) | 55.20 | [2] |

| Chlorogenic Acid | Human breast cancer cell lines | Varies | [3] |

Key Signaling Pathways in Anti-Cancer Activity

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation and is a common target for anti-cancer agents. Natural products, including diterpenoids, often exert their anti-cancer effects by modulating this pathway.

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][5][6][7]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][9][10][11][12]

Materials:

-

TUNEL assay kit (commercial)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

-

TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 60 minutes at 37°C, protected from light.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Anti-inflammatory Activity

This compound and related diterpenoids have been investigated for their anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of related compounds.

| Compound | Assay | Target | Activity | Reference |

| Hautriwaic Acid | TPA-induced mouse ear edema | Inflammation | ED50 = 0.158 mg/ear | [13] |

| Hautriwaic Acid | TPA-induced mouse ear edema | Inflammation | 64% inhibition at 15 mg/kg | [14] |

Key Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 8. clyte.tech [clyte.tech]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. 2.6. Apoptosis (TUNEL) assay [bio-protocol.org]

- 11. assaygenie.com [assaygenie.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves [mdpi.com]

- 14. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroisopimaric Acid and its Derivatives: An Analysis of Available Biological Data

A comprehensive review of scientific literature reveals a notable absence of studies on the biological effects of dihydroisopimaric acid and its derivatives. Despite its documented chemical structure, research into its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, appears to be a nascent or yet-to-be-explored field. This guide will first present the known chemical information for this compound and then, for contextual purposes, delve into the biological activities of other structurally related diterpenoid and resin acids, for which scientific data is available.

This compound: Chemical Profile

This compound is a diterpenoid compound with the chemical formula C20H32O2.[1] Its chemical structure and properties are cataloged in public databases such as PubChem.[1] However, these entries lack any associated data on biological activity or therapeutic potential.

Disclaimer: The subsequent sections of this document discuss the biological effects of compounds that are chemically distinct from this compound. This information is provided to offer a broader perspective on the potential activities of related resin acids and should not be extrapolated to this compound itself.

Biological Effects of Structurally Related Diterpenoid Acids

In the absence of data on this compound, this section will explore the biological effects of other diterpenoid and resin acids that have been the subject of scientific investigation.

Anti-inflammatory Activity of Dehydrocostic Acid

Dehydrocostic acid, a sesquiterpene acid, has demonstrated notable anti-inflammatory properties. Studies have shown its ability to inhibit key mediators of the inflammatory response.

| Target | IC50 (µM) | Source |

| Leukotriene B4 Production | 22 | [2] |

| Elastase Activity | 43 | [2] |

| Bee Venom Phospholipase A2 Activity | 17 | [2] |

-

Leukotriene B4 (LTB4) Production Assay: The protocol for assessing the inhibition of LTB4 production would typically involve stimulating relevant cells (e.g., neutrophils) with an inflammatory agent and then quantifying the release of LTB4 using techniques like ELISA or chromatography in the presence and absence of dehydrocostic acid.[2]

-

Elastase Activity Assay: The inhibitory effect on elastase activity is commonly measured using a chromogenic substrate for elastase. The assay would involve incubating purified elastase with the substrate and varying concentrations of dehydrocostic acid, followed by spectrophotometric measurement of the product formation.[2]

-

Phospholipase A2 (PLA2) Activity Assay: The inhibition of bee venom PLA2 can be determined using a variety of methods, including pH-stat titration, radiometric assays with radiolabeled phospholipids, or fluorescent-based assays that measure the release of fatty acids from phospholipid substrates.[2]

The inhibitory actions of dehydrocostic acid on LTB4 production and PLA2 activity suggest an interference with the arachidonic acid cascade, a critical pathway in inflammation.

Caption: Inhibition of the arachidonic acid pathway by dehydrocostic acid.

Antimicrobial Activity of Divaricatic Acid

Divaricatic acid, a lichen-derived compound, has been shown to possess significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

| Microorganism | MIC (µg/mL) | Source |

| Bacillus subtilis | 7.0 - 64.0 | [3] |

| Staphylococcus epidermidis | 7.0 - 64.0 | [3] |

| Streptococcus mutans | 7.0 - 64.0 | [3] |

| Enterococcus faecium | 7.0 - 64.0 | [3] |

| MRSA (S. aureus) | 32.0 | [5] |

| Candida albicans | Active | [3] |

-

Disk Diffusion Method: This method involves placing paper discs impregnated with divaricatic acid onto an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc is then measured to determine the antimicrobial activity.[3]

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is typically determined by broth microdilution or agar dilution methods. Serial dilutions of divaricatic acid are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][4][5]

Caption: Workflow for the screening and evaluation of divaricatic acid's antimicrobial activity.

Conclusion and Future Directions

While the biological effects of this compound and its derivatives remain uncharacterized, the documented activities of related diterpenoid and resin acids, such as dehydrocostic acid and divaricatic acid, highlight the potential of this class of natural products as sources for new therapeutic agents. The absence of research on this compound represents a clear knowledge gap and a promising opportunity for future scientific investigation. Studies to elucidate its potential anti-inflammatory, anticancer, and antimicrobial properties are warranted and could lead to the discovery of novel bioactive compounds.

References

- 1. This compound | C20H32O2 | CID 56841642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory profile of dehydrocostic acid, a novel sesquiterpene acid with a pharmacophoric conjugated diene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Divaricatic Acid Isolated from the Lichen Evernia mesomorpha against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy of Dihydroisopimaric Acid: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Dihydroisopimaric acid, a diterpenoid compound with potential therapeutic applications. This document summarizes the current, albeit limited, understanding of its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key cellular and experimental pathways. Due to the nascent stage of research on this compound, this guide also incorporates data from closely related isopimarane (B1252804) diterpenoids to provide a broader context for its potential efficacy.

Quantitative Biological Data

To date, specific quantitative data on the in vitro activities of this compound is not extensively available in peer-reviewed literature. However, studies on structurally similar isopimarane diterpenoids, such as isopimaric acid, provide valuable insights into its potential antimicrobial properties. The following table summarizes the available data for isopimaric acid, which can serve as a preliminary reference for the expected activity of this compound.

| Compound | Biological Activity | Test Organism | Assay | Result (µg/mL) |

| Isopimaric Acid | Antibacterial | Staphylococcus aureus (MDR and MRSA strains) | Minimum Inhibitory Concentration (MIC) | 32-64[1] |

MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic/antifungal (e.g., Vancomycin for Gram-positive bacteria, Amphotericin B for fungi)

-

Negative control (broth medium with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC visually as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Alternatively, the absorbance can be measured using a microplate reader.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and an untreated control group.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Appropriate cell culture medium with FBS

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Cell incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Known Molecular Interactions and Signaling Pathways

Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

This compound is known to be an activator of large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial in regulating various physiological processes, including smooth muscle tone and neuronal excitability.

Mechanism of Action: The activation of BK channels by this compound leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium ions (Ca2+) and leading to cellular responses such as smooth muscle relaxation. The precise binding site and the allosteric modulation mechanism of this compound on the BK channel are still under investigation.

Caption: this compound-Mediated BK Channel Activation.

Experimental Protocol for BK Channel Activation Assay (Electrophysiology)

The effect of this compound on BK channels is typically characterized using patch-clamp electrophysiology techniques.

Materials:

-

Cells expressing BK channels (e.g., HEK293 cells transfected with BK channel subunits)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

Intracellular and extracellular recording solutions

-

This compound stock solution

Procedure (Inside-Out Patch Configuration):

-

Culture cells expressing BK channels on coverslips.

-

Form a high-resistance seal (giga-seal) between a fire-polished glass micropipette filled with intracellular solution and the cell membrane.

-

Excise the patch of membrane by pulling the pipette away from the cell, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Apply voltage steps to the membrane patch to elicit BK channel currents.

-

Perfuse the bath with a solution containing this compound at various concentrations.

-

Record the changes in channel activity (open probability and current amplitude) in response to the compound.

-

Analyze the data to determine the concentration-response relationship and calculate the EC50 value (the concentration that elicits a half-maximal response).

This technical guide provides a foundational understanding of the in vitro evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

Whitepaper: Diterpenoid Resin Acid Derivatives as Modulators of Large-Conductance Calcium-Activated Potassium (BK) Channels

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the user's query on Dihydroisopimaric acid (DHIPA) as a BK channel activator. Extensive literature searches did not yield specific data on the direct interaction of this compound with BK channels. However, research on structurally related pimarane (B1242903) and abietane (B96969) diterpenoids has revealed activity at BK channels.[1][2] This document will focus on a well-characterized derivative, 12,14-Dichlorodehydroabietic acid (diCl-DHAA), as a case study to provide an in-depth technical guide on the modulation of BK channels by this class of compounds.

Introduction to BK Channels and Diterpenoid Modulators

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1, are key regulators of cellular excitability.[3][4] These channels are unique in that they are synergistically activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca²⁺]i).[5][6] Activation of BK channels leads to potassium efflux, resulting in membrane hyperpolarization, which provides a negative feedback mechanism to limit calcium influx and reduce cellular excitability.[3] This crucial role in physiological processes such as smooth muscle relaxation, neurotransmitter release, and neuronal firing patterns makes them an attractive target for therapeutic intervention in conditions like hypertension, bladder overactivity, and neurological disorders.[5][7]

Natural products, including diterpenoid resin acids derived from conifers, have emerged as a promising source of novel BK channel modulators.[1][8] While direct evidence for this compound is lacking, studies on related compounds like pimaric acid and derivatives of abietic acid have shown significant BK channel opening activity.[2][9] A particularly potent synthetic derivative, 12,14-Dichlorodehydroabietic acid (diCl-DHAA), has been identified as a powerful BK channel opener and serves as a valuable tool for studying the therapeutic potential of this chemical scaffold.[10][11]

Case Study: 12,14-Dichlorodehydroabietic acid (diCl-DHAA) as a BK Channel Activator

DiCl-DHAA, a synthetic derivative of abietic acid, robustly enhances BK channel activity.[10] Its mechanism of action involves increasing the sensitivity of the channel to both intracellular Ca²⁺ and membrane voltage, without altering the single-channel conductance.[10] Notably, the potentiation of the BK channel's open probability by diCl-DHAA displays an inverse voltage dependence, meaning it has a greater effect at more negative membrane potentials.[10] Studies have indicated that diCl-DHAA acts directly on the alpha subunit of the BK channel, as its potency is unaffected by the presence of the regulatory beta1 subunit.[10]

Quantitative Data on BK Channel Modulation by diCl-DHAA

The following tables summarize the quantitative effects of diCl-DHAA and related compounds on BK channel activity, as determined by electrophysiological studies.

Table 1: Potency of Diterpenoid Derivatives on BK Channel Activation

| Compound | EC₅₀ (µM) | Method | Cell Type | Reference |

| 12,14-Dichlorodehydroabietic acid (diCl-DHAA) | ~0.3 | Inside-out Patch Clamp | HEK293 expressing hBKα | [10] |

| Dehydroabietic acid (DHAA) | >10 | Inside-out Patch Clamp | HEK293 expressing hBKα | [9] |

| Abietic acid | Inactive | Inside-out Patch Clamp | HEK293 expressing hBKα | [9] |

| Pimaric acid | ~3 | Inside-out Patch Clamp | HEK293 expressing hBKα | [2][9] |

Table 2: Mechanistic Effects of diCl-DHAA on BK Channel Gating Properties

| Parameter | Effect of diCl-DHAA | Concentration | Notes | Reference |

| Ca²⁺ Sensitivity | Increased | 0.1 µM and higher | Shifts the Ca²⁺-response curve to the left. | [10] |

| Voltage Sensitivity | Increased | 0.1 µM and higher | Shifts the voltage-activation curve to more negative potentials. | [10] |

| Single Channel Conductance | No change | Not specified | The amount of current passed by an open channel is unaffected. | [10] |

| Channel Kinetics | Decreases time in long closed state | Not specified | Promotes channel opening by reducing the duration of prolonged closures. | [10] |

| Subunit Target | α-subunit | Not specified | Potency is independent of β1 subunit co-expression. | [10] |

Experimental Protocols

The investigation of BK channel modulators like diCl-DHAA primarily relies on patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cell membranes.

Cell Culture and Heterologous Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human BK channel α-subunit (hBKα or KCNMA1). For studies involving regulatory subunits, plasmids for β-subunits (e.g., β1) are co-transfected.

-

Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel function. Both whole-cell and excised-patch (inside-out) configurations are utilized.

a) Inside-Out Patch Configuration:

This configuration is ideal for studying the direct effects of intracellularly applied compounds and for controlling the intracellular Ca²⁺ concentration.

-

Pipette Solution (extracellular): Contains a high concentration of potassium to mimic intracellular conditions and set the potassium equilibrium potential. A typical solution might contain (in mM): 160 KCl, 10 HEPES, adjusted to pH 7.4.

-

Bath Solution (intracellular): Contains a similar high potassium concentration. The free Ca²⁺ concentration is precisely controlled using Ca²⁺ buffers like EGTA. A typical solution might contain (in mM): 160 KCl, 10 HEPES, and a calculated amount of CaCl₂ and EGTA to achieve the desired free [Ca²⁺], adjusted to pH 7.2.

-

Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is pressed against the cell membrane to form a high-resistance (GΩ) seal.

-

The pipette is then pulled away from the cell, excising a patch of membrane with the intracellular side facing the bath solution.

-

The membrane potential is clamped at a desired voltage (e.g., +40 mV), and BK channel currents are recorded.

-

The test compound (e.g., diCl-DHAA) is applied to the bath solution to observe its effect on channel activity (open probability, Pₒ).

-

b) Whole-Cell Configuration:

This configuration allows for the measurement of the total BK current from the entire cell membrane.

-

Pipette Solution (intracellular): Similar to the bath solution in the inside-out configuration, containing a known concentration of free Ca²⁺.

-

Bath Solution (extracellular): A physiological salt solution, such as (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.

-

Procedure:

-

A GΩ seal is formed as described above.

-

A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access between the pipette and the cell interior.

-

The cell is held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit BK currents.

-

The test compound is applied to the extracellular bath solution.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes.

Caption: Allosteric activation of the BK channel by voltage, Ca²⁺, and an exogenous opener.

References

- 1. Dehydroabietic acid derivatives as a novel scaffold for large-conductance calcium-activated K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of pimarane compounds as novel activators of large-conductance Ca(2+)-activated K(+) channel alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]

- 4. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BK channel agonists and how do they work? [synapse.patsnap.com]

- 6. Molecular mechanisms of BK channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BK Channel Openers: From FRAXA Seed Funding to Big Pharma Investment and Trials • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms for large conductance Ca2+-activated K+ channel activation by a novel opener, 12,14-dichlorodehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Dihydroisopimaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid (DHIPA) is a diterpenoid compound that has emerged as a modulator of ion channel activity. This technical guide provides a comprehensive overview of the known pharmacological profile of DHIPA, with a focus on its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of DHIPA and related compounds.

Core Pharmacological Activity: BK Channel Activation

The primary pharmacological target of this compound identified to date is the large-conductance Ca²⁺-activated potassium (BK) channel. Specifically, DHIPA has been shown to be an activator of the BK channel αβ1 subtype.[1] Activation of these channels leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization can reduce cellular excitability, a mechanism with therapeutic potential in a variety of conditions, including those involving smooth muscle hyperactivity.

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound on BK channels.

| Parameter | Value | Cell System | Reference |

| Effective Concentration Range | 1-10 µM | HEKBKαβ1 cells | [1] |

| Effect | Membrane Hyperpolarization | HEKBKαβ1 cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the pharmacological effects of this compound.

Whole-Cell Voltage Clamp Electrophysiology

The whole-cell voltage clamp technique is a gold-standard method for studying ion channel activity. It allows for the direct measurement of the flow of ions across the cell membrane in response to controlled changes in membrane potential.

Objective: To directly measure the opening of BKαβ1 channels in response to this compound.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK) cells stably expressing the BK channel αβ1 subtype (HEKBKαβ1) are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller. The pipette is filled with an internal solution containing a high concentration of potassium ions and a calcium buffer to control the intracellular calcium concentration.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the surface of a single HEKBKαβ1 cell. Gentle suction is applied to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped to a series of more depolarized potentials to elicit channel opening.

-

Data Acquisition: The resulting ionic currents are recorded using a patch-clamp amplifier and digitized for analysis. This compound is applied to the bath solution at various concentrations to determine its effect on the BK channel currents.

Membrane Potential Assay Using a Voltage-Sensitive Dye

Voltage-sensitive dyes, such as DiBAC₄(3), are fluorescent probes that can be used to monitor changes in membrane potential in a population of cells.

Objective: To assess the effect of this compound on the membrane potential of HEKBKαβ1 cells.

Methodology:

-

Cell Plating: HEKBKαβ1 cells are seeded into a clear-bottomed, black 96-well microplate.

-

Dye Loading: The cells are incubated with a Krebs-Ringer-HEPES (KRH) buffer containing the voltage-sensitive dye DiBAC₄(3) (typically at a concentration of 100 nM) for 20-30 minutes at room temperature, protected from light.

-

Compound Addition: this compound is added to the wells at the desired concentrations (e.g., 10 µM).

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for DiBAC₄(3) (e.g., Ex/Em = 490/505 nm). An increase in fluorescence indicates membrane depolarization, while a decrease indicates hyperpolarization.

Signaling Pathway and Experimental Workflow

The activation of BK channels by this compound initiates a signaling cascade that leads to changes in cellular function. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for investigating the effects of DHIPA.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for characterizing DHIPA activity.

Potential Therapeutic Applications

While research is still in the early stages, the ability of this compound to activate BK channels and induce hyperpolarization suggests potential therapeutic applications in conditions characterized by cellular hyperexcitability. For example, in vascular smooth muscle, BK channel activation leads to relaxation, suggesting a potential role for DHIPA in the treatment of hypertension or other vasospastic disorders. Further research is needed to explore these and other potential therapeutic avenues.

Conclusion

This compound is a valuable pharmacological tool for studying BK channel function and holds promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a foundation for further investigation into the pharmacological profile and therapeutic potential of this diterpenoid. Future research should focus on obtaining more detailed quantitative data, elucidating the full spectrum of its pharmacological targets, and exploring its efficacy in preclinical models of disease.

References

Methodological & Application

Synthesis Protocol for Dihydroisopimaric Acid: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of dihydroisopimaric acid. The primary method described is the catalytic hydrogenation of isopimaric acid, a common and effective approach for this transformation. Additionally, this document outlines the compound's known biological activity related to ion channels and proposes a putative signaling pathway.

Introduction

This compound is a diterpenoid compound of interest in medicinal chemistry and drug development. Its synthesis is crucial for further investigation of its biological properties. The protocol herein details a representative method for its preparation from isopimaric acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 304.5 g/mol | --INVALID-LINK-- |

| CAS Number | 5673-36-9 | --INVALID-LINK-- |

| Monoisotopic Mass | 304.240230259 Da | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Isopimaric Acid

This protocol describes a representative method for the synthesis of this compound by the catalytic hydrogenation of isopimaric acid. The reaction conditions provided are based on general procedures for the hydrogenation of similar unsaturated carboxylic acids and may require optimization for specific laboratory settings.

Materials:

-

Isopimaric acid

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (B1210297) (or other suitable solvent such as ethanol (B145695) or methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve isopimaric acid in ethyl acetate. The concentration can typically range from 0.1 to 0.5 M.

-

Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the reaction mixture. The catalyst loading is typically 5-10 mol% relative to the isopimaric acid.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas. The pressure can range from atmospheric pressure to 50 psi, depending on the equipment available.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Quantitative Data (Representative):

| Parameter | Value | Notes |

| Starting Material | Isopimaric Acid | - |

| Reagent | Hydrogen (H₂) | In excess |

| Catalyst | 10% Palladium on Carbon | 5-10 mol% |

| Solvent | Ethyl Acetate | - |

| Temperature | Room Temperature | - |

| Pressure | 1-4 atm (15-60 psi) | Higher pressures may increase reaction rate. |

| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |

| Yield | >90% (typical) | Yield may vary based on reaction scale and purity of starting material. |

Characterization Data (Representative)

The following table summarizes the expected spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.8-2.5 (m, aliphatic protons), 5.3-5.5 (m, olefinic proton), 12.0 (br s, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 10-60 (aliphatic carbons), 120-140 (olefinic carbons), 180-185 (carboxyl carbon) |

| Mass Spectrometry (ESI-) | m/z: 303.2 [M-H]⁻ |

Proposed Signaling Pathway and Experimental Workflow

This compound has been shown to activate large-conductance Ca²⁺-activated K⁺ (BK) channels[1]. The precise mechanism is a subject of ongoing research, but it is hypothesized to involve both direct and indirect actions on the channel.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound-mediated BK channel activation.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Purification of Dihydroisopimaric Acid from Plant Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid is a diterpenoid resin acid found in the oleoresin of various pine species. As a member of the pimarane (B1242903) family of diterpenes, it holds potential for various pharmacological applications due to its chemical structure. Notably, this compound has been identified as an activator of large-conductance calcium-activated potassium (BK) channels, which are crucial in regulating neuronal excitability and vascular tone. This makes it a compound of interest for research in neurology and cardiovascular diseases.

This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant resins, primarily focusing on species from the Pinus genus. It includes methodologies for preliminary extraction, purification using ion-exchange and flash chromatography, and final polishing by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The purification of this compound from a crude resin extract involves a multi-step process. The following table provides representative data for the purification of a generic diterpene acid from pine resin, illustrating the expected yield and purity at each stage. It is important to note that actual yields and purities will vary depending on the specific plant source, the initial concentration of this compound, and the precise execution of the protocols.

Table 1: Representative Purification Data for Diterpene Acids from Pine Resin

| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |

| Crude Oleoresin Extraction | 1000 | 650 | ~5 | 100 |

| DEAE-Sephadex Anion Exchange | 650 | 450 | ~40 | 69.2 |

| Silica (B1680970) Gel Flash Chromatography | 450 | 85 | ~85 | 13.1 |

| Preparative HPLC | 85 | 55 | >98 | 8.5 |

Experimental Protocols

Protocol 1: Extraction of Crude Oleoresin from Pine Resin

This protocol describes the initial extraction of the total oleoresin fraction, which contains a mixture of resin acids, neutral diterpenes, and other lipophilic compounds.

Materials:

-

Fresh or dried pine resin

-

Dichloromethane (B109758) (DCM) or Hexane (B92381)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

The collected pine resin is dissolved in dichloromethane or hexane at a 1:10 (w/v) ratio.

-

The solution is subjected to ultrasonication for 30 minutes to ensure complete dissolution of the oleoresin.

-

The resulting mixture is filtered to remove insoluble plant material.

-

The organic solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude oleoresin extract.

-

The crude extract is dried over anhydrous sodium sulfate.

Protocol 2: Isolation of the Acidic Fraction using DEAE-Sephadex

This protocol separates the acidic resin acids, including this compound, from the neutral components of the crude oleoresin.

Materials:

-

DEAE-Sephadex A-25 resin

-

Chromatography column

-

Binding buffer (e.g., 0.01M phosphate (B84403) buffer, pH 7)

-

Elution buffer (e.g., 0.5 M NaCl in binding buffer)

-

Crude oleoresin extract

Procedure:

-

Swell the DEAE-Sephadex A-25 resin in the binding buffer according to the manufacturer's instructions.[1][2][3]

-

Pack a chromatography column with the swollen resin and equilibrate with several column volumes of the binding buffer.[1][2][3]

-

Dissolve the crude oleoresin extract in a minimal amount of the binding buffer (with co-solvent if necessary) and load it onto the column.

-

Wash the column with the binding buffer to elute the neutral compounds.

-

Elute the bound resin acids using the elution buffer containing 0.5 M NaCl.

-

Collect the fractions containing the acidic components and evaporate the solvent.

Protocol 3: Purification by Flash Column Chromatography

This step further purifies the acidic fraction to enrich for this compound.

Materials:

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane)

-

Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., potassium permanganate (B83412) stain)

Procedure:

-

Pack a chromatography column with silica gel slurried in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexane).

-

Dissolve the acidic fraction from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[4]

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions.

Protocol 4: Final Purification by Preparative HPLC

The final step to obtain high-purity this compound.

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in water, potentially with 0.1% formic acid to improve peak shape)

Procedure:

-

Dissolve the enriched fraction from flash chromatography in the initial HPLC mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with an optimized gradient of acetonitrile in water.

-

Monitor the elution at a suitable wavelength (e.g., ~210 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the purification of this compound.

Signaling Pathway

Caption: Activation of the BK channel by this compound.

References

Application Note: A Proposed HPLC Method for the Analysis of Dihydroisopimaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihydroisopimaric acid is a diterpenoid resin acid with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document presents a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is a starting point and will require in-house validation to ensure its suitability for a specific application.

Proposed HPLC Method

The proposed method leverages the chromatographic principles applied to the analysis of other resin acids. A reverse-phase C18 column is suggested for the separation, with a mobile phase consisting of an organic solvent and acidified water to ensure good peak shape and retention for the acidic analyte.

Chromatographic Conditions:

| Parameter | Proposed Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 70% Acetonitrile, 30% Water (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | ~210 nm (A UV scan of this compound is recommended to determine the optimal wavelength) |

Experimental Protocol

This section details the steps for sample preparation and HPLC analysis.

3.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (B129727) (HPLC grade, for sample dissolution)

3.2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3. Sample Preparation

The sample preparation method will depend on the matrix. A generic protocol for a solid sample is provided below.

-

Accurately weigh a known amount of the sample containing this compound.

-

Extract the analyte using a suitable solvent, such as methanol or a mixture of methanol and water. Sonication may be used to improve extraction efficiency.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

3.4. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak corresponding to this compound.

3.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of this compound in the samples using the calibration curve.

Expected Quantitative Data and Method Validation Parameters

The following table summarizes the key quantitative data and the parameters that should be evaluated during method validation. The values provided are typical expectations for a well-developed HPLC method and must be experimentally determined.

| Parameter | Expected Range/Value | Description |

| Retention Time (RT) | To be determined | The time at which this compound elutes from the column. |

| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve over a defined concentration range. |

| Limit of Detection (LOD) | To be determined | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | To be determined | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. |

| Specificity | No interfering peaks | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

This application note provides a detailed, albeit proposed, HPLC method for the analysis of this compound. The protocol is based on established analytical techniques for similar compounds and serves as a robust starting point for researchers. It is imperative that this method be thoroughly validated in-house to ensure its accuracy, precision, and suitability for the intended application.

Application Notes and Protocols for the Extraction of Dihydroisopimaric Acid from Biomass

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting dihydroisopimaric acid from biomass, with a focus on pine species, which are a primary source of this resin acid. The following sections detail established extraction methodologies, purification strategies, and quantitative analysis protocols.

Introduction to this compound

This compound is a diterpenoid resin acid naturally occurring in various coniferous species, particularly within the Pinus genus. As a member of the pimarane (B1242903) class of diterpenes, it shares a characteristic three-ring carbocyclic skeleton. This compound and its derivatives have garnered interest in the pharmaceutical and chemical industries due to their potential biological activities. Effective extraction and purification from complex biomass matrices are crucial steps for its further investigation and utilization.

Extraction Methodologies

The extraction of this compound from biomass primarily involves two main techniques: conventional solvent extraction and supercritical fluid extraction (SFE). The choice of method depends on factors such as the desired purity of the extract, scalability, and environmental considerations.

Solvent Extraction

Solvent extraction is a widely used method for obtaining resin acids from pine wood, bark, and oleoresin. The selection of the solvent is critical and is based on the solubility of this compound and the desire to minimize the co-extraction of undesirable compounds.

Solvents:

-

Nonpolar Solvents: Hexane and petroleum ether are effective in extracting nonpolar compounds, including this compound.

-

Polar Solvents: Ethanol (B145695) and acetone (B3395972) can also be used and may offer different selectivity profiles. A mixture of solvents, such as a 1:1 hexane/acetone system, has been shown to be effective for extracting terpenoids from pine.

-

Methanol has also been employed in the extraction of resin acids.

General Protocol for Solvent Extraction:

-

Biomass Preparation: The biomass (e.g., pine bark, wood chips) should be dried to a low moisture content and ground to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Place the powdered biomass in a Soxhlet apparatus or a flask for maceration.

-

Add the selected solvent at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).

-

For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for a defined period (e.g., 6-8 hours).

-

For maceration, stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours).

-

-

Filtration and Concentration:

-

After extraction, separate the solvent from the solid residue by filtration.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Supercritical Fluid Extraction (SFE)

SFE, primarily using carbon dioxide (CO₂), is a green alternative to conventional solvent extraction.[1] It offers advantages such as high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product. The solvating power of supercritical CO₂ can be tuned by modifying the pressure and temperature.

General Protocol for Supercritical CO₂ Extraction:

-

Biomass Preparation: As with solvent extraction, the biomass should be dried and ground.

-

Extraction Parameters:

-

Pressure: Typically ranges from 200 to 400 bar.[2]

-

Co-solvent: The addition of a polar co-solvent, such as ethanol (e.g., 3-10%), can significantly enhance the extraction efficiency of more polar compounds like resin acids.[1][2]

-

CO₂ Flow Rate: A consistent flow rate should be maintained throughout the extraction.

-

Extraction Time: The duration of the extraction will depend on the specific parameters and the biomass being used.

-

-

Extraction Process:

-

Load the prepared biomass into the extraction vessel.

-

Pressurize and heat the system to the desired supercritical conditions.

-

Introduce the supercritical CO₂ (and co-solvent, if used) into the extraction vessel.

-

The extract-laden fluid is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

-

Collection: The crude extract containing this compound is collected from the separator.

Purification of this compound

The crude extracts obtained from either solvent or supercritical fluid extraction are complex mixtures containing various resin acids, fatty acids, and other lipophilic compounds. Further purification is often necessary to isolate this compound.

General Protocol for Purification:

-

Acid-Base Extraction:

-

Dissolve the crude extract in a water-immiscible organic solvent (e.g., diethyl ether).

-

Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the acidic resin acids into their water-soluble salts.

-

Separate the aqueous layer containing the resin acid salts.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the free resin acids.

-

Extract the precipitated resin acids back into an organic solvent.

-

Wash the organic layer with water to neutrality and dry over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent to obtain a purified resin acid fraction.

-

-

Crystallization:

-

The purified resin acid fraction can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., acetone-water, ethanol-water). Dissolve the extract in a minimal amount of the hot solvent and allow it to cool slowly to form crystals of the desired compound.

-

-

Chromatography:

-

For higher purity, chromatographic techniques such as column chromatography over silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) can be employed.

-

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the quantification of resin acids, including this compound, in biomass extracts.[3][4]

General Protocol for GC-MS Quantification:

-

Derivatization: Due to the low volatility of resin acids, a derivatization step is necessary before GC-MS analysis. Methylation is a common method, converting the carboxylic acid group to a methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of terpenoids (e.g., a DB-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A split or splitless injection can be used depending on the concentration of the sample.

-

Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the various components in the extract. An example program could be: initial temperature of 120°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

-

Quantification:

-

An internal standard (e.g., a related resin acid not present in the sample or a deuterated analog) should be added to the sample before derivatization to correct for variations in sample preparation and injection volume.

-

A calibration curve is constructed using certified reference standards of this compound methyl ester at different concentrations.

-

The concentration of this compound in the original extract is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Data Presentation

The following tables summarize typical parameters and potential yields for the extraction of resin acids from pine biomass. It is important to note that the yield of this compound will be a fraction of the total resin acid content and will vary depending on the specific biomass source and extraction conditions.

Table 1: Comparison of Extraction Techniques for Resin Acids from Pine Biomass

| Extraction Technique | Typical Solvents/Conditions | Advantages | Disadvantages | Potential Total Resin Acid Yield (%) |